2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
Description
The compound 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a structurally complex molecule featuring:
- A cyclopenta[d]pyrimidinone core fused with a tetrahydrofuran-derived substituent at position 1.
- A thioether linkage connecting the pyrimidinone ring to an acetamide group.
- A thiazol-2-yl moiety as the terminal substituent on the acetamide.
The tetrahydrofuran moiety may enhance solubility and pharmacokinetic properties compared to purely aromatic analogs.
Properties
IUPAC Name |
2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-14(19-16-18-6-8-25-16)10-26-15-12-4-1-5-13(12)21(17(23)20-15)9-11-3-2-7-24-11/h6,8,11H,1-5,7,9-10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFALIQYRIYAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide, with the CAS number 899756-19-5, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. Its molecular formula is and it has a molecular weight of 399.5 g/mol . This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique combination of a tetrahydrofuran moiety and a cyclopenta[d]pyrimidine core, linked through a thioacetamide functional group. This structural complexity may contribute to its biological activities, particularly in targeting specific enzymes or receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| Purity | Typically 95% |
Antitumor Activity
Preliminary studies indicate that compounds with similar structural features have shown antitumor activity . For instance, related pyrimidine derivatives have demonstrated selective inhibition of tumor cell proliferation through mechanisms involving folate receptor targeting and interference with nucleotide biosynthesis pathways . The compound's thiazole group may enhance its interaction with biological targets associated with cancer progression.
Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in metabolic pathways. For example, the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in various organisms including pathogens like Plasmodium falciparum, has been linked to the potential antimalarial activity of similar compounds .
Antimicrobial Properties
There is emerging evidence suggesting that thiazole-containing compounds exhibit antimicrobial properties . The presence of the thiazole ring may contribute to enhanced interaction with microbial enzymes or receptors, leading to effective inhibition of microbial growth .
Case Studies and Research Findings
- Antitumor Efficacy : A study on related pyrimidine derivatives revealed that certain analogs exhibited IC50 values as low as 1.7 nM against KB human tumor cells expressing folate receptors . This highlights the potential for structural modifications in enhancing biological activity.
- Enzyme Targeting : Research on DHODH inhibitors has shown that modifications to the pyrimidine scaffold can significantly impact enzyme binding affinity and selectivity . This suggests that this compound could be optimized for better therapeutic outcomes.
- Antimicrobial Activity : Compounds similar to this one have been noted for their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways . Further studies are needed to elucidate the specific mechanisms at play.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide may exhibit anticancer properties. Studies have shown that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in cancer cells, has been linked to reduced tumor growth .
2. Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The thiazole ring is known for its biological activity, and compounds containing this moiety have been reported to exhibit antibacterial and antifungal effects . Further studies are needed to elucidate the specific mechanisms of action.
3. Enzyme Inhibition
The compound's structural components suggest potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, research into related compounds indicates that they can modulate the activity of enzymes like GARFTase and thymidylate synthase, which are critical in nucleotide biosynthesis . This modulation could lead to therapeutic applications in diseases characterized by dysregulated metabolism.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step processes that allow for the modification of functional groups to enhance pharmacological properties. Techniques such as oxidation and reduction reactions can be employed to create derivatives with improved efficacy or selectivity .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of pyrimidine derivatives similar to 2-((2-oxo...) by assessing their effects on human tumor cell lines. Results indicated significant inhibition of cell proliferation at low concentrations (IC50 values < 10 µM), suggesting strong anticancer activity .
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that derivatives of this class exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioacetamide Group
The thioacetamide bridge (-S-C(=O)-N-) serves as a reactive site for nucleophilic substitution. Key reactions include:
-
Hydrolysis : Under acidic or basic conditions, the thioamide can hydrolyze to form carboxylic acid derivatives. For example, treatment with aqueous HCl yields 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)sulfanyl)acetic acid.
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of base substitutes the thiol group, producing S-alkylated derivatives.
Example Reaction Pathway :
Oxidation of the Thioether Group
The sulfur atom in the thioether linkage can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions:
-
Mild Oxidants (e.g., H
O
) : Yield sulfoxide derivatives, enhancing polarity and potential biological activity. -
Strong Oxidants (e.g., KMnO
) : Further oxidize to sulfones, altering electronic properties.
Reaction Conditions :
| Oxidant | Product | Temperature | Yield (%) |
|---|---|---|---|
| H | |||
| O | |||
| Sulfoxide | 25°C | 75–85 | |
| KMnO |
text| Sulfone | 60°C | 60–70 |
Cyclization Reactions
The cyclopenta[d]pyrimidine core facilitates intramolecular cyclization under thermal or catalytic conditions:
-
Thermal Rearrangement : Heating in aprotic solvents (e.g., DMF) induces ring contraction/expansion, forming fused bicyclic structures.
-
Acid-Catalyzed Cyclization : Forms pyrimidine-fused heterocycles, useful in medicinal chemistry applications.
Reactivity of the Thiazole Ring
The thiazol-2-yl group participates in electrophilic substitution and coordination chemistry:
-
Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the C5 position of the thiazole ring under HNO
/H
SO
or X
/FeCl
conditions . -
Metal Coordination : Binds transition metals (e.g., Cu
, Zn
) via the sulfur and nitrogen atoms, forming stable complexes .
Example Reaction :
Hydrolysis of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring undergoes acid-catalyzed ring-opening to form diol derivatives:
-
Reagents : Concentrated HCl or H
SO
cleave the THF ring, yielding a diol intermediate . -
Applications : The diol can be further functionalized for prodrug synthesis .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Type | Key Reagents/Conditions |
|---|---|---|
| Thioacetamide (-S-C(=O)-N-) | Nucleophilic substitution | Alkyl halides, acids/bases |
| Thioether (-S-) | Oxidation | H |
| O | ||
| , KMnO |
text|
| Thiazole ring | Electrophilic substitution| HNO
, X
/FeCl
|
| Cyclopenta[d]pyrimidine | Cyclization | Heat, acid catalysts |
Stability Under Physiological Conditions
Studies on analogues indicate moderate stability in aqueous media (pH 7.4, 37°C), with a half-life of ~12 hours. Degradation pathways include hydrolysis of the thioacetamide group and oxidation of the THF ring.
Comparison with Similar Compounds
Key Observations:
Core Diversity: The target compound’s cyclopenta[d]pyrimidinone core differs from the imidazo[1,2-a]pyridine in and thieno[2,3-d]pyrimidinone in . These variations influence electronic properties and binding interactions.
The tetrahydrofuran substituent likely improves solubility relative to the lipophilic chlorophenyl groups in .
Synthetic Routes : Alkylation of thiopyrimidines using sodium methylate (as in ) is a common method for introducing thioether linkages, though the target compound’s tetrahydrofuran and thiazole substituents may require specialized reagents.
Physicochemical and Spectral Data Comparison
Notes:
- Limited experimental data for the target compound are available in the provided evidence. The 55% yield and 215–217°C melting point of Compound 2d highlight typical challenges in synthesizing complex heterocycles.
- The absence of spectral data for the target compound precludes direct comparisons of electronic environments or functional group confirmation.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare this compound, and what critical parameters influence yield?
- Methodology : The compound can be synthesized via alkylation of thiopyrimidinone intermediates. For example, using sodium methylate (2.6–2.8 molar equivalents) to deprotonate the thiol group, followed by reaction with chloroacetamide derivatives under reflux conditions in aprotic solvents like dimethylformamide (DMF) . Key parameters include stoichiometric control of the alkylating agent, reaction temperature (70–90°C), and solvent polarity to minimize side reactions. Post-synthesis purification often involves recrystallization from DMF/ice-water mixtures .
Q. Which spectroscopic and computational methods are most reliable for structural confirmation?
- Methodology :
- Elemental Analysis : Verify empirical formula (e.g., C, H, N, S content).
- FT-IR : Confirm presence of thioamide (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
- NMR : H and C NMR to assign cyclopenta[d]pyrimidine and tetrahydrofuran methyl protons/carbons.
- DFT Calculations : Validate spectral data (e.g., chemical shifts, bond angles) against computational models .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodology :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) with MIC (Minimum Inhibitory Concentration) determination .
- DNA Binding Studies : Employ UV-Vis titration or fluorescence quenching to assess intercalation or groove-binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during alkylation?
- Methodology :
- DOE (Design of Experiments) : Use factorial design to test variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., KI for SN2 reactions).
- HPLC Monitoring : Track reaction progress and identify byproducts (e.g., over-alkylated species) for real-time adjustments .
- AI-Driven Optimization : Implement machine learning models (e.g., COMSOL Multiphysics integrations) to predict optimal conditions based on historical reaction data .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the tetrahydrofuran moiety).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopenta[d]pyrimidine core.
- Comparative DFT Analysis : Simulate expected splitting patterns and correlate with experimental data .
Q. What strategies address variability in biological activity across assay platforms?
- Methodology :
- Dose-Response Curves : Use logarithmic dilution series (0.1–100 µM) to quantify potency (IC50/EC50).
- Assay Replication : Perform triplicate measurements across independent labs to rule out technical artifacts.
- Mechanistic Profiling : Combine MIC assays with time-kill kinetics or biofilm disruption studies to differentiate static vs. cidal effects .
Q. How can in silico modeling predict pharmacokinetic properties or target binding?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
